molecular formula C11H15N5O3 B12584740 (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL

(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL

Cat. No.: B12584740
M. Wt: 265.27 g/mol
InChI Key: KDGZNNGPMTXIQX-LKEWCRSYSA-N
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Description

(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.

    Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.

    Hydroxylation and Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic material and enzyme interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent, targeting specific molecular pathways.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.

    Ribavirin: An antiviral compound with structural similarities.

Uniqueness

(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(2R,3R,4S)-4-(6-aminopurin-9-yl)-2-(2-hydroxyethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3/c12-10-8-11(14-4-13-10)16(5-15-8)6-3-19-7(1-2-17)9(6)18/h4-7,9,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,9+/m0/s1

InChI Key

KDGZNNGPMTXIQX-LKEWCRSYSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)CCO)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(C(C(O1)CCO)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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